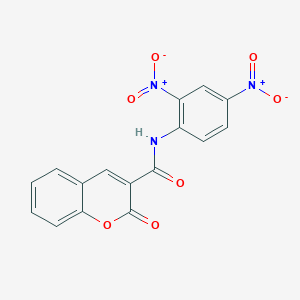
(4-phenylphenyl) 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenylphenyl) 2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom attached to the benzene ring, which is further connected to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-phenylphenyl) 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
(4-phenylphenyl) 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of (4-phenylphenyl) 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-fluorobenzoate: A simpler analog with similar fluorine substitution but lacking the phenyl group.
4-phenylphenyl benzoate: Similar structure but without the fluorine atom.
4-fluorophenyl benzoate: Contains a fluorine atom but differs in the position of substitution and the presence of the phenyl group.
Uniqueness
(4-phenylphenyl) 2-fluorobenzoate is unique due to the combination of the fluorine atom and the phenyl group, which imparts distinct chemical and physical properties.
Propiedades
| 300405-86-1 | |
Fórmula molecular |
C19H13FO2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
MJUWGKGNELOGFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11543025.png)

![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11543044.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11543058.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11543063.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide](/img/structure/B11543071.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543072.png)
![ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11543075.png)
![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)
![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B11543092.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)
